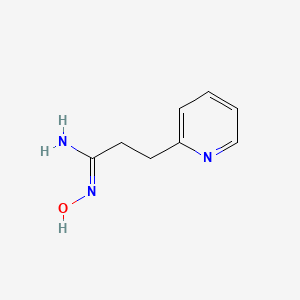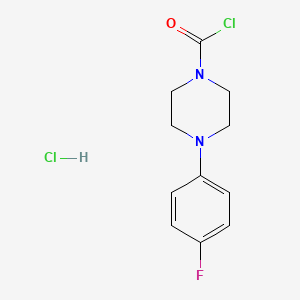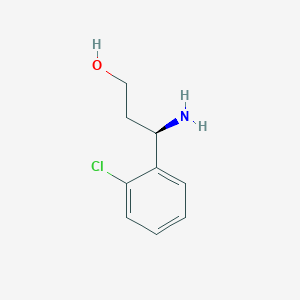
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement It contains an amino group, a chlorophenyl group, and a hydroxyl group attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-chlorophenyl)acetone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically requires a catalyst such as a chiral oxazaborolidine and a reducing agent like borane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-chlorophenyl)acetone, while reduction could produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-3-(2-chlorophenyl)propan-1-ol
- (3R)-3-amino-3-(4-chlorophenyl)propan-1-ol
- (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry is crucial.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
InChI-Schlüssel |
MJTCBVJNSSTRIS-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H](CCO)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CCO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


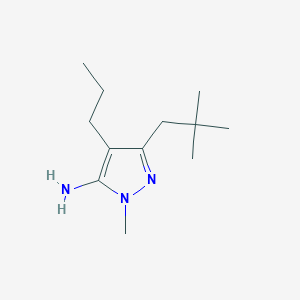

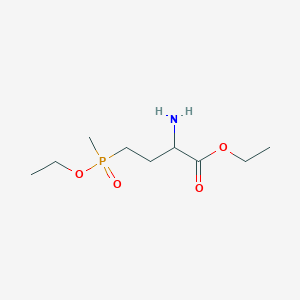
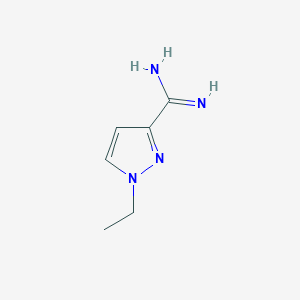
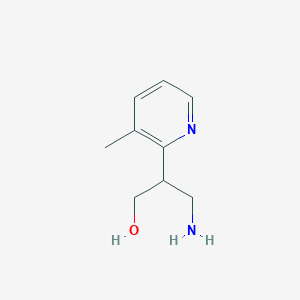
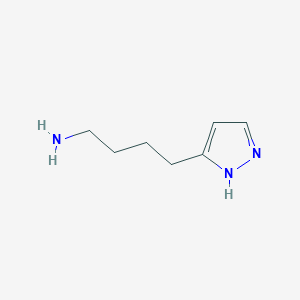
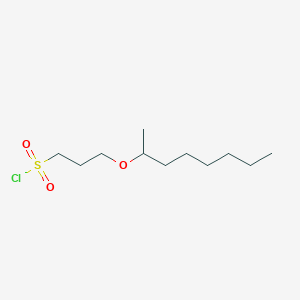

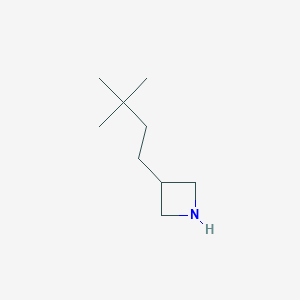

![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
